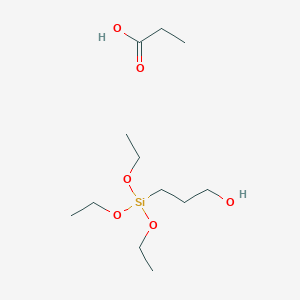
Propanoic acid--3-(triethoxysilyl)propan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid–3-(triethoxysilyl)propan-1-ol (1/1) is an organosilicon compound with the molecular formula C9H20O5Si. It is characterized by the presence of both a propanoic acid group and a triethoxysilyl group, making it a versatile compound in various chemical applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it useful in a wide range of industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid–3-(triethoxysilyl)propan-1-ol typically involves the reaction of propanoic acid with 3-(triethoxysilyl)propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of Propanoic acid–3-(triethoxysilyl)propan-1-ol involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The industrial production methods also involve purification steps to remove any impurities and obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid–3-(triethoxysilyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of Propanoic acid–3-(triethoxysilyl)propan-1-ol include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Propanoic acid–3-(triethoxysilyl)propan-1-ol include carboxylic acids, aldehydes, alcohols, and various substituted derivatives. These products are useful in different applications, including material science and organic synthesis .
Aplicaciones Científicas De Investigación
Propanoic acid–3-(triethoxysilyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Propanoic acid–3-(triethoxysilyl)propan-1-ol involves the interaction of its functional groups with target molecules. The propanoic acid group can form hydrogen bonds and ionic interactions, while the triethoxysilyl group can form covalent bonds with inorganic surfaces. These interactions contribute to the compound’s ability to enhance the properties of materials and improve their performance in various applications .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: Similar in structure but contains a thiol group instead of a propanoic acid group.
3-(Triethoxysilyl)propylamine: Contains an amine group instead of a propanoic acid group.
1-Propanamine, 3-(triethoxysilyl): Similar in structure but contains an amine group instead of a propanoic acid group
Uniqueness
Propanoic acid–3-(triethoxysilyl)propan-1-ol is unique due to the presence of both a propanoic acid group and a triethoxysilyl group. This dual functionality allows it to interact with both organic and inorganic materials, making it highly versatile and useful in a wide range of applications .
Propiedades
Número CAS |
194672-47-4 |
|---|---|
Fórmula molecular |
C12H28O6Si |
Peso molecular |
296.43 g/mol |
Nombre IUPAC |
propanoic acid;3-triethoxysilylpropan-1-ol |
InChI |
InChI=1S/C9H22O4Si.C3H6O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;1-2-3(4)5/h10H,4-9H2,1-3H3;2H2,1H3,(H,4,5) |
Clave InChI |
XOWPWUDJFXXNHL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CCO[Si](CCCO)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)
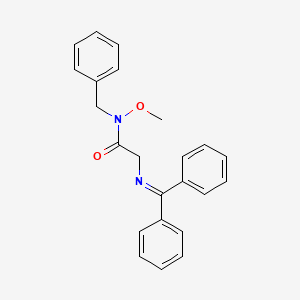
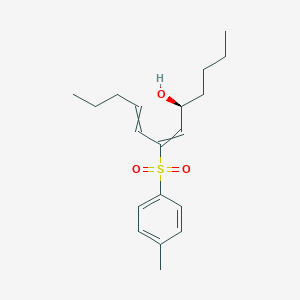

![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)
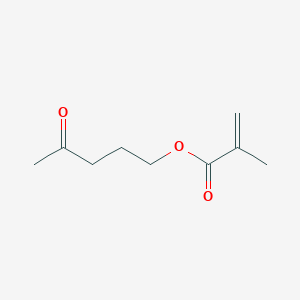


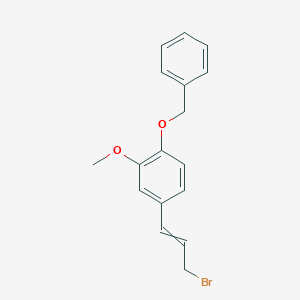
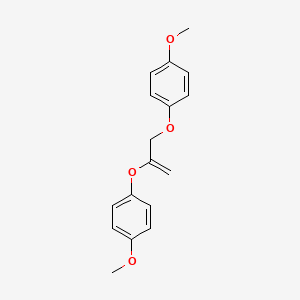
![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)

